molecular formula C9H9Br2NO2 B3227009 3,5-Dibromo-DL-phenylalanine CAS No. 1259992-43-2

3,5-Dibromo-DL-phenylalanine

Cat. No.: B3227009
CAS No.: 1259992-43-2
M. Wt: 322.98 g/mol
InChI Key: JDHBRWDIELMBHR-UHFFFAOYSA-N
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Description

3,5-Dibromo-DL-phenylalanine is a halogenated derivative of the aromatic amino acid phenylalanine. This compound is characterized by the presence of two bromine atoms at the 3 and 5 positions on the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-DL-phenylalanine typically involves the bromination of DL-phenylalanine. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the phenyl ring of DL-phenylalanine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 5 positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The bromination reaction is typically followed by purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-DL-phenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The compound exerts its effects by interacting with multiple molecular targets:

Comparison with Similar Compounds

Similar Compounds

    3,5-Dichloro-DL-phenylalanine: Similar in structure but with chlorine atoms instead of bromine.

    3,5-Difluoro-DL-phenylalanine: Contains fluorine atoms at the 3 and 5 positions.

    3,5-Diiodo-DL-phenylalanine: Contains iodine atoms at the 3 and 5 positions.

Uniqueness

3,5-Dibromo-DL-phenylalanine is unique due to its specific halogenation pattern, which imparts distinct pharmacological properties. Its ability to modulate multiple glutamatergic receptors and reduce glutamate release sets it apart from other halogenated phenylalanine derivatives .

Properties

IUPAC Name

2-amino-3-(3,5-dibromophenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Br2NO2/c10-6-1-5(2-7(11)4-6)3-8(12)9(13)14/h1-2,4,8H,3,12H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDHBRWDIELMBHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Br)Br)CC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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